Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate
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Description
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate is a useful research compound. Its molecular formula is C6H9ClF2O4S and its molecular weight is 250.64. The purity is usually 95%.
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Scientific Research Applications
1. Biosynthesis of Enantiopure Intermediates
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates, is used for producing chiral drugs like statins. The biosynthesis of this compound involves asymmetric reduction by biocatalysis, offering advantages such as low cost, mild reaction conditions, high yield, and enantioselectivity. Notably, two novel carbonyl reductases discovered through genome database mining show promise for industrial production with significant enantiomeric excess (Ye, Ouyang, & Ying, 2011).
2. Synthesis in Medicinal Chemistry
In medicinal chemistry, a difluoro-derivative of chlorambucil, an anti-cancer drug, was synthesized from 4-nitrophenylacetic acid in a multi-stage process. This synthesis involved the conversion of 3-oxo-function to CF2 and subsequent transformations, showcasing the compound's utility in creating pharmacologically valuable products (Buss, Coe, & Tatlow, 1986).
3. Diels–Alder Cycloaddition Reactions
Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates, prepared via the Knoevenagel reaction, were used in Diels–Alder cycloaddition reactions with cyclopentadiene. The endo stereochemistry was determined through NOE experiments and X-ray analysis, highlighting the compound's role in detailed stereochemical studies (Goumont et al., 1999).
4. Biotechnological Synthesis
The biotechnological synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate was explored using whole recombinant cells of Escherichia coli. The high yield of the product and the use of 2-propanol as an energy source to regenerate NADH emphasize the compound's significance in biotechnological applications (Yamamoto, Matsuyama, & Kobayashi, 2002).
5. Synthesis of Proteinase Inhibitors
The compound was utilized in a Reformatsky reaction to prepare ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a precursor for a potential proteinase inhibitor. This highlights its utility in the synthesis of bioactive compounds (Angelastro, Bey, Mehdi, & Peet, 1992).
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-2,2-difluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O4S/c1-2-13-5(10)6(8,9)3-4-14(7,11)12/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGPKLTINABBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.